molecular formula C7Cl2F4O B127498 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride CAS No. 145572-10-7

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride

Cat. No. B127498
M. Wt: 246.97 g/mol
InChI Key: BCYRJFXGRNBBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves halogenation and functionalization of aromatic rings. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process is described, which includes the establishment of the structure by various spectroscopic methods . Similarly, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid via oxidation is reported . These methods could potentially be adapted for the synthesis of "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" by incorporating appropriate chlorination steps and conversion to the acyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, NMR, MS, and elemental analysis . For example, the crystal structure of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries . These techniques could be used to analyze the molecular structure of "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" to confirm its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of similar compounds includes various substitution reactions. For instance, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid reacts with different reagents to yield chlorinated, fluorinated, and sulfonated derivatives . These reactions are indicative of the potential reactivity of "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" in nucleophilic substitution reactions due to the presence of the acyl chloride functional group, which is highly reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of multiple fluorine atoms and a chloro substituent is likely to significantly affect the compound's polarity, boiling point, and chemical stability . The acyl chloride group in "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" would make it highly reactive, especially towards nucleophiles, and potentially useful for further chemical transformations.

Safety And Hazards

“4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride” is classified as a combustible, corrosive hazardous material . It has a hazard classification of Eye Damage 1 and Skin Corrosion 1B . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYRJFXGRNBBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382535
Record name 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride

CAS RN

145572-10-7
Record name 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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